Cas no 62875-07-4 (2-Methylbutane-1,2,4-triol)

2-Methylbutane-1,2,4-triol structure
商品名:2-Methylbutane-1,2,4-triol
2-Methylbutane-1,2,4-triol 化学的及び物理的性質
名前と識別子
-
- 1,2,4-Butanetriol,2-methyl-
- 2-METHYL-1,2,4-BUTANETRIOL
- 2-methylbutane-1,2,4-triol
- (+/-)-2-methylbutane-1,2,4-triol
- 2-Methyl-1,2,4-butantriol
- 2-Methyl-1,4,5-butantriol
- 2-methyl-butane-1,2,4-triol
- AC1MI4MH
- AG-G-31780
- CTK5B6428
- EINECS 263-746-8
- 1,2,4-Butanetriol, 2-methyl-
- TRA0038646
- FCH1053080
- SCHEMBL28594
- SB84538
- AKOS024257954
- Z1238572721
- MFCD18976145
- NS00055839
- 62875-07-4
- AS-58672
- DTXSID80978612
- EN300-1706111
- XYHGSPUTABMVOC-UHFFFAOYSA-N
- DB-356259
- 2-Methylbutane-1,2,4-triol
-
- MDL: MFCD18976145
- インチ: 1S/C5H12O3/c1-5(8,4-7)2-3-6/h6-8H,2-4H2,1H3
- InChIKey: XYHGSPUTABMVOC-UHFFFAOYSA-N
- ほほえんだ: O([H])C(C([H])([H])[H])(C([H])([H])O[H])C([H])([H])C([H])([H])O[H]
計算された属性
- せいみつぶんしりょう: 120.07866
- どういたいしつりょう: 120.079
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 64.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.2
- トポロジー分子極性表面積: 60.7
じっけんとくせい
- 密度みつど: 1.159
- ふってん: 286.7°Cat760mmHg
- フラッシュポイント: 145.5°C
- 屈折率: 1.486
- PSA: 60.69
- LogP: -0.88790
2-Methylbutane-1,2,4-triol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D606771-250mg |
2-methylbutane-1,2,4-triol |
62875-07-4 | 95% | 250mg |
$480 | 2024-06-05 | |
Enamine | EN300-1706111-2.5g |
2-methylbutane-1,2,4-triol |
62875-07-4 | 95% | 2.5g |
$2499.0 | 2023-09-20 | |
Enamine | EN300-1706111-0.05g |
2-methylbutane-1,2,4-triol |
62875-07-4 | 95% | 0.05g |
$277.0 | 2023-09-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M906995-1g |
2-methylbutane-1,2,4-triol |
62875-07-4 | 95% | 1g |
6,161.40 | 2021-05-17 | |
Enamine | EN300-1706111-10.0g |
2-methylbutane-1,2,4-triol |
62875-07-4 | 95% | 10.0g |
$9637.0 | 2023-07-07 | |
eNovation Chemicals LLC | D583002-1g |
2-methylbutane-1,2,4-triol |
62875-07-4 | 95% | 1g |
$1538 | 2024-05-24 | |
Enamine | EN300-1706111-0.25g |
2-methylbutane-1,2,4-triol |
62875-07-4 | 95% | 0.25g |
$589.0 | 2023-09-20 | |
Enamine | EN300-1706111-0.5g |
2-methylbutane-1,2,4-triol |
62875-07-4 | 95% | 0.5g |
$928.0 | 2023-09-20 | |
Enamine | EN300-1706111-5g |
2-methylbutane-1,2,4-triol |
62875-07-4 | 95% | 5g |
$4937.0 | 2023-09-20 | |
A2B Chem LLC | AB62695-10g |
2-Methylbutane-1,2,4-triol |
62875-07-4 | 95% | 10g |
$10180.00 | 2024-04-19 |
2-Methylbutane-1,2,4-triol 関連文献
-
Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
-
5. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
62875-07-4 (2-Methylbutane-1,2,4-triol) 関連製品
- 73295-12-2((2S)-2,3-Dimethyl-1,3-butanediol)
- 74563-64-7(Phytantriol)
- 58698-37-6((2S,3R)-2-Methyl-1,2,3,4-butanetetrol)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:62875-07-4)2-Methylbutane-1,2,4-triol

清らかである:99%
はかる:1g
価格 ($):911